2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)-
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Overview
Description
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazolone ring, a fluorophenyl group, and a piperazinyl ethyl chain. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- typically involves multiple steps, including the formation of the oxazolone ring and the introduction of the fluorophenyl and piperazinyl groups. Common synthetic routes may involve the use of reagents such as anhydrides, amines, and halogenated compounds under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)-
- **2(3H)-Oxazolone, 4-(4-bromophenyl)-5-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)-
- **2(3H)-Oxazolone, 4-(4-methylphenyl)-5-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)-
Uniqueness
The uniqueness of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and reactivity compared to similar compounds with different substituents.
Properties
CAS No. |
120944-09-4 |
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Molecular Formula |
C22H24FN3O2 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-5-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C22H24FN3O2/c1-16-3-2-4-19(15-16)26-13-11-25(12-14-26)10-9-20-21(24-22(27)28-20)17-5-7-18(23)8-6-17/h2-8,15H,9-14H2,1H3,(H,24,27) |
InChI Key |
MQKGNQOZLZEXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCC3=C(NC(=O)O3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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